molecular formula C17H14ClFN4OS B5730938 2-[4-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE

2-[4-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE

Cat. No.: B5730938
M. Wt: 376.8 g/mol
InChI Key: UVBJGUHQLYYFQS-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant role in medicinal chemistry due to its diverse biological activities. This compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine derivatives to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The benzothiophene moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride
  • 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid

Uniqueness

2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and the presence of both benzothiophene and pyrimidine moieties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, potentially leading to more diverse and potent biological activities .

Properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS/c18-14-12-3-2-11(19)10-13(12)25-15(14)16(24)22-6-8-23(9-7-22)17-20-4-1-5-21-17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBJGUHQLYYFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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